2-Amino-4-(4-morpholinyl)benzonitrile
Overview
Description
2-Amino-4-(4-morpholinyl)benzonitrile is an organic compound with the molecular formula C11H13N3O It is a derivative of benzonitrile, featuring an amino group at the second position and a morpholine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-morpholinyl)benzonitrile typically involves the following steps:
Nitration: The starting material, 4-morpholinylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-morpholinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-4-(4-morpholinyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-morpholinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the morpholine ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The nitrile group can participate in electrophilic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-piperidinyl)benzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Amino-4-(4-pyrrolidinyl)benzonitrile: Contains a pyrrolidine ring instead of a morpholine ring.
2-Amino-4-(4-piperazinyl)benzonitrile: Features a piperazine ring in place of the morpholine ring.
Uniqueness
2-Amino-4-(4-morpholinyl)benzonitrile is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials.
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-9-1-2-10(7-11(9)13)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWPTBVYZGHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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